molecular formula C24H27N3O B4162230 N-[1-methyl-2-(1-piperidinyl)ethyl]-2-phenyl-4-quinolinecarboxamide

N-[1-methyl-2-(1-piperidinyl)ethyl]-2-phenyl-4-quinolinecarboxamide

Cat. No. B4162230
M. Wt: 373.5 g/mol
InChI Key: LBEWSFNIOHWDPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-methyl-2-(1-piperidinyl)ethyl]-2-phenyl-4-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPQ and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MPQ is not fully understood, but it is believed to act as a selective inhibitor of the dopamine transporter. This results in increased levels of dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MPQ has been found to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of cancer cell growth, and reduction of inflammation. These effects are thought to be mediated by the compound's interaction with various cellular targets.

Advantages and Limitations for Lab Experiments

One advantage of using MPQ in lab experiments is its specificity for the dopamine transporter, which allows for targeted manipulation of dopamine levels. However, its mechanism of action is not fully understood, and its potential off-target effects are not well characterized, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on MPQ. One area of interest is its potential use in the treatment of Parkinson's disease, where it may be able to alleviate symptoms by increasing dopamine levels in the brain. Additionally, further studies on its mechanism of action and potential off-target effects may help to clarify its usefulness in various research applications.

Scientific Research Applications

MPQ has been used in various scientific research applications, including studies on the central nervous system, cancer, and inflammation. It has been found to have potential therapeutic benefits in these areas and is being studied further for its potential use in drug development.

properties

IUPAC Name

2-phenyl-N-(1-piperidin-1-ylpropan-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O/c1-18(17-27-14-8-3-9-15-27)25-24(28)21-16-23(19-10-4-2-5-11-19)26-22-13-7-6-12-20(21)22/h2,4-7,10-13,16,18H,3,8-9,14-15,17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEWSFNIOHWDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.